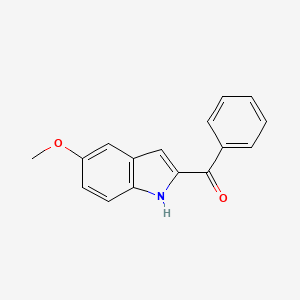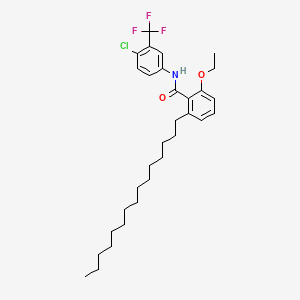
Danitracen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Danitracen is a compound structurally related to cyproheptadine and displays antiserotonin properties in peripheral organs. It is known for its central antiserotonin properties similar to parachlorophenylalanine and other serotonolytics .
Chemical Reactions Analysis
Danitracen undergoes various chemical reactions, primarily involving its interaction with serotonin receptors. It acts as a serotonin receptor antagonist, which means it can block the action of serotonin in the brain . Common reagents and conditions used in these reactions are not extensively documented, but the major products formed from these reactions include altered levels of serotonin and other neurotransmitters in the brain .
Scientific Research Applications
Danitracen has been studied for its neurochemical effects, particularly its ability to lower serotonin levels in various parts of the brain, including the cerebrum, cerebellum, medulla, and the whole brain . It has been used in research to understand the role of serotonin in behavior and neurochemical processes. This compound has also been investigated for its potential therapeutic applications in treating depressive disorders due to its serotonin receptor antagonistic properties .
Mechanism of Action
The mechanism of action of Danitracen involves its interaction with noradrenergic neurons and a possible increase in the metabolism of serotonin . This compound lowers serotonin levels in the brain without significantly affecting the concentration of 5-Hydroxyindoleacetic acid, except in the cerebellum where there is a considerable depletion . This indicates that this compound’s effects are mediated through its action on serotonin and noradrenergic pathways.
Comparison with Similar Compounds
Danitracen is structurally related to cyproheptadine and shares similar antiserotonin properties . It is also compared with other serotonin receptor antagonists such as mianserin and amitriptyline . Unlike these compounds, this compound has a unique tetracyclic structure that distinguishes it from tricyclic antidepressants like imipramine . This structural difference contributes to its distinct pharmacological profile and therapeutic potential.
Properties
CAS No. |
31232-26-5 |
|---|---|
Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
10-(1-methylpiperidin-4-ylidene)-9H-anthracen-9-ol |
InChI |
InChI=1S/C20H21NO/c1-21-12-10-14(11-13-21)19-15-6-2-4-8-17(15)20(22)18-9-5-3-7-16(18)19/h2-9,20,22H,10-13H2,1H3 |
InChI Key |
HLBRHTFSMMEHPK-UHFFFAOYSA-N |
SMILES |
CN1CCC(=C2C3=CC=CC=C3C(C4=CC=CC=C42)O)CC1 |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C(C4=CC=CC=C42)O)CC1 |
Appearance |
Solid powder |
Key on ui other cas no. |
31232-26-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Danitracen; WA-335; WA 335; WA335; WA 335BS; BRN 1540021; NSC 170955. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B1669718.png)




![1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[(3S,5S)-5-[(1E)-3-[(methylsulfonyl)amino]-1-propen-1-yl]-3-pyrrolidinyl]thio]-7-oxo-,(4R,5S,6S)-](/img/structure/B1669725.png)

![N-[4-(1H-imidazol-5-yl)phenyl]-N'-methylmethanimidamide](/img/structure/B1669728.png)


